6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol
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Overview
Description
6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 6-amino-1H-pyrimidine-2-thione and 2,4,6-trinitrophenol. The former is a heterocyclic compound containing a pyrimidine ring with an amino group and a thione group, while the latter, also known as picric acid, is a nitroaromatic compound with three nitro groups attached to a phenol ring. This combination of structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrimidine-2-thione typically involves the cyclization of chalcones with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in anhydrous ethanol at reflux temperature, resulting in the formation of the desired pyrimidine-thione compound .
For the synthesis of 2,4,6-trinitrophenol, the nitration of phenol is performed using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the phenol ring .
Industrial Production Methods
Industrial production of 6-amino-1H-pyrimidine-2-thione follows similar synthetic routes as described above, with optimization for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
The industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to the explosive nature of the compound. Specialized equipment and protocols are employed to handle and store the compound safely .
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups under suitable conditions.
Substitution: The amino group in 6-amino-1H-pyrimidine-2-thione can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thione group.
Reduction: Amino derivatives from the nitro groups.
Substitution: Alkylated or acylated derivatives from the amino group.
Scientific Research Applications
6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 4-amino-2-phenylpyrimidine and 2-thio-containing pyrimidines share structural similarities.
Nitroaromatic Compounds: Other nitroaromatic compounds such as 2,4-dinitrophenol and 2,6-dinitrotoluene have similar nitro group arrangements.
Uniqueness
6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol is unique due to the combination of a pyrimidine-thione structure with a highly nitrated phenol ring. This dual functionality imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
64068-57-1 |
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Molecular Formula |
C10H8N6O7S |
Molecular Weight |
356.27 g/mol |
IUPAC Name |
6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C4H5N3S/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2-6-4(8)7-3/h1-2,10H;1-2H,(H3,5,6,7,8) |
InChI Key |
LPXVQKMHKZCWQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)N=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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